Benzenebutanoic acid, 2-(trifluoromethyl)-

Description

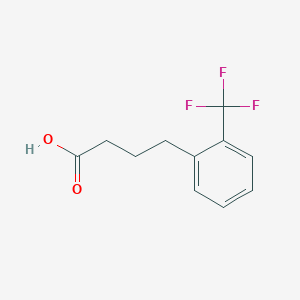

Benzenebutanoic acid, 2-(trifluoromethyl)- is a substituted aromatic carboxylic acid characterized by a benzene ring with a trifluoromethyl (-CF₃) group at the 2-position and a butanoic acid (-CH₂CH₂CH₂COOH) side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in medicinal chemistry and materials science .

Properties

Molecular Formula |

C11H11F3O2 |

|---|---|

Molecular Weight |

232.20 g/mol |

IUPAC Name |

4-[2-(trifluoromethyl)phenyl]butanoic acid |

InChI |

InChI=1S/C11H11F3O2/c12-11(13,14)9-6-2-1-4-8(9)5-3-7-10(15)16/h1-2,4,6H,3,5,7H2,(H,15,16) |

InChI Key |

XWGLTQXHOBKDNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenebutanoic acid, 2-(trifluoromethyl)- typically involves the introduction of the trifluoromethyl group into the benzenebutanoic acid framework. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often include the use of a palladium catalyst and a suitable solvent, such as dimethylformamide (DMF), under an inert atmosphere .

Industrial Production Methods

Industrial production of benzenebutanoic acid, 2-(trifluoromethyl)- may involve large-scale trifluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Benzenebutanoic acid, 2-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, aldehydes

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Benzenebutanoic acid derivatives are investigated for their potential as pharmaceuticals. The trifluoromethyl group enhances the lipophilicity of the compound, which is often associated with improved bioavailability and metabolic stability. Research indicates that compounds with trifluoromethyl groups can exhibit unique biological activities, making them valuable in drug design .

Case Study: Anticancer Agents

A study explored the synthesis of benzenebutanoic acid derivatives with trifluoromethyl substituents for their anticancer properties. The results demonstrated that these compounds could inhibit cancer cell proliferation more effectively than their non-fluorinated counterparts, suggesting a significant role for the trifluoromethyl group in enhancing therapeutic efficacy .

Material Science

Fluorinated Polymers

Benzenebutanoic acid, 2-(trifluoromethyl)- is used in the synthesis of fluorinated polymers. These materials are known for their chemical resistance and thermal stability. The incorporation of trifluoromethyl groups into polymer chains can significantly improve their mechanical properties and durability under harsh conditions .

Application in Coatings

The compound is also utilized in developing advanced coatings that provide resistance to chemicals and high temperatures. For example, coatings based on fluorinated compounds are applied in industrial settings to enhance equipment longevity and performance .

Environmental Science

Environmental Monitoring

Due to its unique chemical structure, benzenebutanoic acid derivatives are employed as markers in environmental monitoring studies. Their persistence in the environment makes them suitable for assessing pollution levels and understanding the fate of organic contaminants .

Biodegradation Studies

Research has been conducted on the biodegradation pathways of benzenebutanoic acid derivatives in various ecosystems. Understanding how these compounds break down can inform environmental safety assessments and regulatory decisions regarding their use .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits/Outcomes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Enhanced efficacy due to trifluoromethyl group |

| Material Science | Fluorinated polymers | Improved chemical resistance and thermal stability |

| Environmental Science | Environmental monitoring | Effective markers for assessing pollution |

| Biodegradation studies | Insights into environmental impact |

Mechanism of Action

The mechanism of action of benzenebutanoic acid, 2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog: Diazaspiro Decene Carboxamide Derivatives

Example 383 (C₃₇H₃₄F₆N₄O₇):

- Structure : Contains a 4-(trifluoromethyl)phenyl group linked to a diazaspiro[4.5]decene core and a pyrimidinyl substituent.

- Properties :

- Comparison: The trifluoromethyl group in Example 383 contributes to its high molecular weight (775 g/mol) and extended retention time compared to simpler analogs. Benzenebutanoic acid, 2-(trifluoromethyl)-, lacking the diazaspiro ring, would likely exhibit lower molecular weight and shorter retention due to reduced hydrophobicity.

Structural Analog: Pyrrolo-Pyridazine Carboxamide Derivatives

Example 324 (C₃₀H₂₃F₅N₄O₄):

- Structure : Features a trifluoromethylpyridinyl-aniline moiety conjugated to a pyrrolo[1,2-b]pyridazine core.

- Properties :

- Comparison: The absence of a carboxylic acid group in Example 324 reduces its polarity compared to Benzenebutanoic acid, 2-(trifluoromethyl)-. This difference would influence solubility and bioavailability.

Data Tables for Key Analogs

Research Findings and Implications

- Trifluoromethyl Effects: The -CF₃ group in analogs like Example 383 enhances metabolic stability and membrane permeability, a trait shared with Benzenebutanoic acid, 2-(trifluoromethyl)- .

- Carboxylic Acid vs. Amides: Benzenebutanoic acid’s free carboxylic acid group increases acidity (predicted pKa ~4.5) compared to amide derivatives (e.g., Example 324, pKa ~neutral), affecting binding interactions in biological systems.

- Synthetic Complexity: Diazaspiro and pyridazine cores in patent compounds require multi-step syntheses, whereas Benzenebutanoic acid’s linear structure may offer simpler scalability .

Biological Activity

2-(Trifluoromethyl)benzoic acid, also known as 2-(trifluoromethyl)benzoate or 2-carboxybenzotrifluoride, is a benzoic acid derivative characterized by the presence of a trifluoromethyl group at the 2-position. This compound has garnered attention for its diverse biological activities and potential applications in biochemical research and pharmaceuticals.

- Molecular Formula : CHFO

- Molecular Weight : 190.12 g/mol

- CAS Number : 433-97-6

- Appearance : Slightly yellow to yellow-brown crystalline powder

Biological Activities

The biological activities of 2-(trifluoromethyl)benzoic acid have been studied in various contexts, including its role as a ligand in biochemical pathways and its potential therapeutic applications.

1. Liver X Receptor (LXR) Agonism

Research has indicated that derivatives of trifluoromethylbenzoates can function as potent agonists for liver X receptors, which are critical in regulating cholesterol homeostasis and lipid metabolism. A study demonstrated that specific modifications to the benzoate structure enhanced agonistic activity, leading to increased expression of ABCA1 mRNA, a gene associated with cholesterol transport, without elevating triglyceride levels in animal models .

2. Biochemical Genetics Studies

2-(Trifluoromethyl)benzoic acid has been utilized in biochemical genetics studies, particularly in understanding the plasmid-encoded phthalate catabolic pathway in Arthrobacter keyseri 12B. This highlights its utility in microbial genetics and environmental bioremediation research .

3. Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules, including 1,3,4-oxadiazole derivatives. These derivatives have shown promise in medicinal chemistry due to their potential anti-inflammatory and antimicrobial properties .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for preparing 2-(trifluoromethyl)benzenebutanoic acid, and how can reaction yields be improved?

Synthesis typically involves coupling reactions or functional group transformations. For example, Suzuki-Miyaura cross-coupling (using aryl boronic acids and palladium catalysts) can introduce the trifluoromethyl-phenyl group to a butanoic acid backbone . In one protocol, ethyl ester intermediates (e.g., pyrimidine-5-carboxylic acid ethyl ester) are hydrolyzed under basic conditions (NaOH/EtOH) to yield the carboxylic acid . Key parameters for yield optimization include:

Q. How can researchers characterize 2-(trifluoromethyl)benzenebutanoic acid and confirm its purity?

Standard analytical methods include:

- LC-MS : Electrospray ionization (ESI) in positive mode to detect [M+H]⁺ ions (e.g., m/z 366 observed for related trifluoromethyl esters) .

- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA) for retention time analysis (e.g., 1.23–1.26 minutes under specific conditions) .

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl proton environments at δ 120–130 ppm in ¹⁹F NMR) .

Q. What are the key physicochemical properties of 2-(trifluoromethyl)benzenebutanoic acid relevant to experimental design?

Critical properties include:

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Adjust pH >7 (using NaHCO₃) for aqueous solubility via deprotonation .

- Melting point : Analogous trifluoromethyl aromatics exhibit mp ranges of 75–196°C, suggesting thermal stability up to 150°C .

- LogP : Estimated ~3.5 (via computational tools), indicating moderate hydrophobicity for partitioning studies .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of 2-(trifluoromethyl)benzenebutanoic acid in nucleophilic or electrophilic reactions?

The -CF₃ group deactivates the benzene ring via inductive effects, directing electrophilic substitution to meta/para positions. For example:

- Carbodiimide-mediated coupling : The carboxylic acid reacts sluggishly with amines unless activated (e.g., via EDC/HOBt), requiring extended reaction times (12–24 hours) .

- Computational insights : DFT studies (B3LYP/6-31G*) show reduced electron density at the ortho position, suppressing electrophilic attack .

Q. What strategies mitigate byproduct formation during derivatization of 2-(trifluoromethyl)benzenebutanoic acid?

Common byproducts (e.g., esterification side products or decarboxylation derivatives) can be minimized by:

Q. How can researchers assess the stability of 2-(trifluoromethyl)benzenebutanoic acid under varying pH and temperature conditions?

Stability studies should include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.